

Jaceidin: A Technical Guide to its Discovery, Historical Background, and Biological Activities

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Compound of Interest

Compound Name: Jaceidin

Cat. No.: B1672726

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Abstract

Jaceidin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the discovery and historical background of **Jaceidin**, detailing its natural sources, initial isolation, and chemical synthesis. The core of this document focuses on its biological activities, presenting quantitative data on its anti-inflammatory, anticancer, and antibacterial effects. Detailed experimental protocols for key assays are provided to enable reproducibility and further investigation. Furthermore, this guide includes visualizations of the signaling pathways modulated by **Jaceidin**, offering insights into its mechanism of action for researchers, scientists, and drug development professionals.

Discovery and Historical Background

Jaceidin (4',5,7-Trihydroxy-3,3',6-trimethoxyflavone) was first identified as a natural product isolated from various plant species. Its discovery is rooted in the exploration of traditional medicinal plants for bioactive compounds.

Natural Sources and Isolation

Jaceidin has been isolated from a variety of botanical sources, including:

- Centaurea jacea (Brown Knapweed): This was one of the initial plant species from which **Jaceidin** was identified. Bioassay-guided fractionation of extracts from Centaurea jacea led

to the isolation of **Jaceidin** among other flavonoids.[1][2]

- Chamomilla recutita(German Chamomile): Known for its traditional medicinal uses, German Chamomile has also been identified as a natural source of **Jaceidin**.
- Artemisia californica(California Sagebrush): Extracts from this plant have shown biological activity, leading to the isolation and identification of **Jaceidin**.
- Bidens pilosa: This plant is another documented source of **Jaceidin**.
- Chiliadenus montanus: Phytochemical studies of this plant have also resulted in the isolation of **Jaceidin**.

The isolation of **Jaceidin** typically involves the extraction of plant material with organic solvents such as methanol, followed by solvent-solvent partitioning and chromatographic techniques like column chromatography and preparative thin-layer chromatography to purify the compound.[2]

First Chemical Synthesis

The first total synthesis of **Jaceidin** was reported in 1968 by Fukui and his colleagues. Their work provided a definitive structural confirmation of the natural product and made the compound available for further biological investigation. The synthesis involved a multi-step process, providing a foundational methodology for creating **Jaceidin** and its analogs in the laboratory.

Biological Activities and Quantitative Data

Jaceidin exhibits a range of biological activities, including anti-inflammatory, anticancer, and antibacterial effects. The following tables summarize the available quantitative data for **Jaceidin** and the closely related flavone, Jaceosidin, which serves as a valuable reference due to its structural similarity and more extensive characterization in some assays.

Anti-inflammatory Activity

Compound	Assay	Cell Line/Model	IC50 / Effect	Reference
Jaceosidin	Nitric Oxide (NO) Production Inhibition	Microglia	27 ± 0.4 µM	
Jaceosidin	LDL Oxidation Inhibition (TBARS assay)	N/A	10.2 µM	

Anticancer Activity

Compound	Assay	Cell Line	IC50	Reference
Jaceosidin	Cell Proliferation (MTT Assay)	HSC-3 (Oral Squamous Carcinoma)	82.1 µM	
Jaceosidin	Cell Proliferation (MTT Assay)	Ca9.22 (Oral Squamous Carcinoma)	97.5 µM	
Jaceosidin	Cell Proliferation (MTT Assay)	T24 (Bladder Cancer)	Dose-dependent decrease	[3]
Jaceosidin	Cell Proliferation (MTT Assay)	AGS (Gastric Cancer)	Dose-dependent decrease	[4][5]

Antibacterial Activity

Currently, specific Minimum Inhibitory Concentration (MIC) values for **Jaceidin** against various bacterial strains are not extensively reported in the available literature. However, initial screenings have indicated its potential as an antibacterial agent. Further research is required to quantify its spectrum of activity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of **Jaceidin** and Jaceosidin's biological activities.

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells (e.g., HSC-3, Ca9.22, T24, AGS) in 96-well plates at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with various concentrations of **Jaceidin** or Jaceosidin for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

- **Cell Treatment:** Seed cells in 6-well plates and treat with the desired concentrations of **Jaceidin** for the indicated time.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.^{[6][7][8]}
- **Flow Cytometry:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.^{[6][7][8]}

Cell Cycle Analysis (Propidium Iodide Staining)

- Cell Treatment and Harvesting: Treat cells with **Jaceidin** as described for the apoptosis assay and harvest.
- Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[9]
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark for 30 minutes.[9][10]
- Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.[9][10][11][12]

Western Blot Analysis for Signaling Pathway Proteins (STAT3, Akt, etc.)

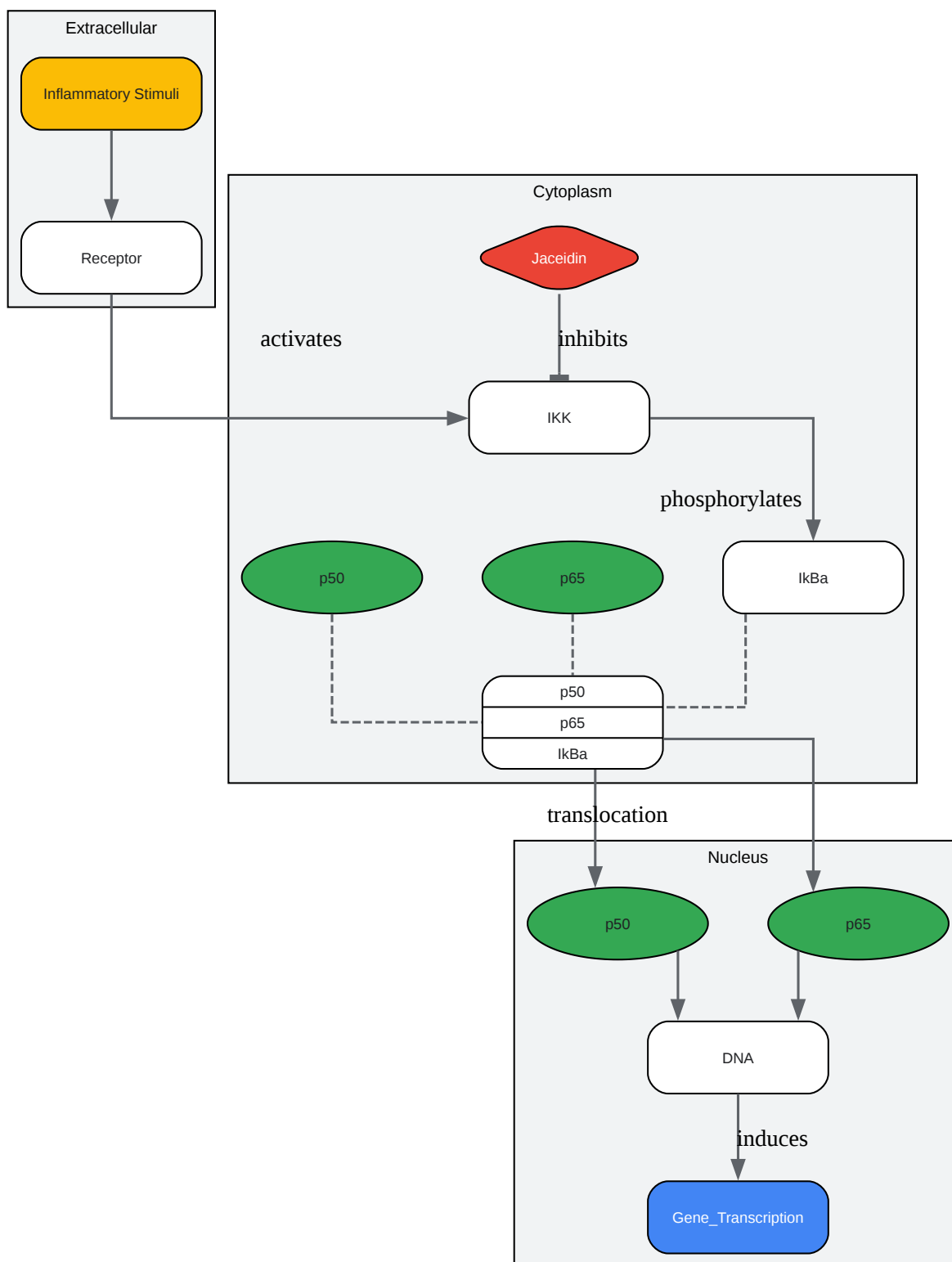
- Protein Extraction: Treat cells with **Jaceidin**, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, GAPDH).
- Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
[13][14]

Signaling Pathways and Mechanisms of Action

Jaceidin and its analogs are believed to exert their biological effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and survival.

Inhibition of Pro-inflammatory Pathways

Jaceidin is postulated to inhibit pro-inflammatory responses by downregulating the NF- κ B signaling pathway. This involves preventing the phosphorylation and subsequent degradation of I κ B α , which in turn sequesters NF- κ B in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

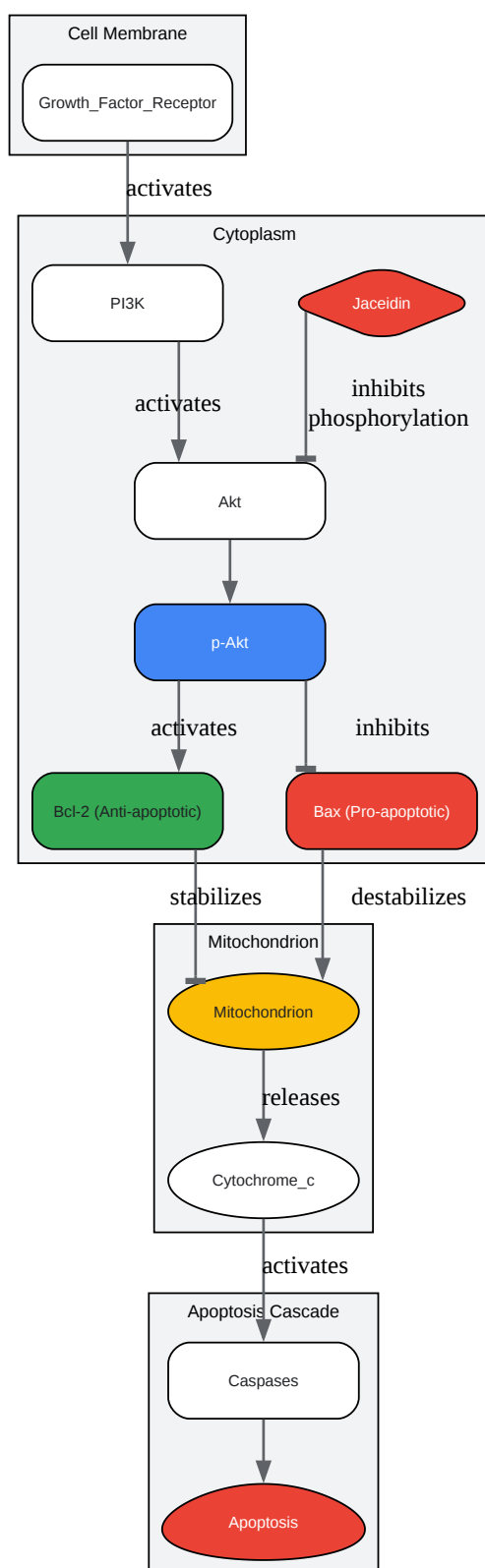


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Jaceidin's proposed inhibition of the NF-κB signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

In cancer cells, **Jaceidin** is thought to induce apoptosis and cause cell cycle arrest, primarily at the G2/M or G0/G1 phase.^{[3][5]} This is potentially mediated through the modulation of the Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation. By inhibiting the phosphorylation of Akt and STAT3, **Jaceidin** can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately triggering programmed cell death.



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Proposed mechanism of **Jaceidin**-induced apoptosis via Akt pathway inhibition.

Anti-angiogenic Effects via VEGFR Inhibition

Jaceidin has been identified as a potential inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis. By blocking the VEGFR signaling cascade, **Jaceidin** may inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.



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General experimental workflow for the discovery and characterization of **Jaceidin**.

Conclusion

Jaceidin is a promising natural flavonoid with a multifaceted pharmacological profile. Its discovery through the investigation of traditional medicinal plants has paved the way for detailed studies into its anti-inflammatory, anticancer, and antibacterial properties. While significant research has been conducted on the closely related compound Jaceosidin, providing valuable insights into potential mechanisms of action, further quantitative studies on **Jaceidin** itself are warranted. The detailed experimental protocols and pathway diagrams presented in this guide are intended to facilitate future research and development of **Jaceidin** as a potential therapeutic agent. Continued investigation into its specific molecular targets and in vivo efficacy will be crucial in realizing its full clinical potential.

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